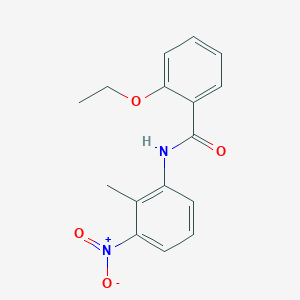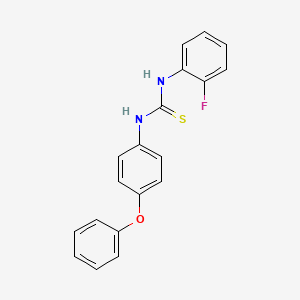
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one, also known as BMPC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMPC belongs to the family of coumarin derivatives and is known to possess various pharmacological properties.
作用机制
The mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood. However, it has been reported that 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one exerts its pharmacological effects through the modulation of various signaling pathways. For example, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been reported to activate the Nrf2 signaling pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and to induce apoptosis. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been reported to have a protective effect on the liver by reducing oxidative stress and inflammation. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been shown to improve cognitive function by enhancing the activity of cholinergic neurons.
实验室实验的优点和局限性
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained in large quantities. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one in lab experiments. For example, the mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood, which makes it difficult to design experiments to elucidate its pharmacological effects. In addition, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. One area of research could focus on elucidating the mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. This could involve designing experiments to investigate the signaling pathways that are modulated by 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. Another area of research could focus on the potential therapeutic applications of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one. For example, 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one could be studied as a potential treatment for cancer, inflammation, viral infections, or cognitive disorders. Finally, future research could focus on the development of new synthetic compounds based on the structure of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one, with the aim of improving its pharmacological properties.
合成方法
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-methylcoumarin with benzaldehyde in the presence of a base. The resulting product is then reacted with propionyl chloride to obtain 7-(benzyloxy)-4-methyl-8-propionylcoumarin. Finally, the benzyl group is removed using hydrogenation to obtain 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one.
科学研究应用
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antitumor, anti-inflammatory, antiviral, and antioxidant properties. 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has also been shown to have a protective effect on the liver and to improve cognitive function.
属性
IUPAC Name |
4-methyl-7-phenylmethoxy-8-propanoylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-16(21)19-17(23-12-14-7-5-4-6-8-14)10-9-15-13(2)11-18(22)24-20(15)19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDCJHSYOPPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)



